
Trt-Dab(Fmoc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trt-Dab(Fmoc)-OH, also known as Trityl-Dab(Fmoc)-OH, is a compound used in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid (Dab) and is protected by two groups: the trityl (Trt) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Dab(Fmoc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The trityl group is introduced to protect the primary amino group, while the Fmoc group is used to protect the secondary amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine to facilitate the protection reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purity of the final product is ensured through various purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Trt-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the trityl and Fmoc protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The trityl group is typically removed using trifluoroacetic acid (TFA), while the Fmoc group is removed using piperidine in dimethylformamide (DMF).
Coupling: Common reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
Wissenschaftliche Forschungsanwendungen
Trt-Dab(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Helps in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications, including cosmetics and food additives.
Wirkmechanismus
The mechanism of action of Trt-Dab(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The trityl group protects the primary amino group, while the Fmoc group protects the secondary amino group. These groups are removed at specific stages to allow for the sequential addition of amino acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trt-Lys(Fmoc)-OH: Similar structure but with lysine instead of 2,4-diaminobutyric acid.
Trt-Orn(Fmoc)-OH: Contains ornithine instead of 2,4-diaminobutyric acid.
Uniqueness
Trt-Dab(Fmoc)-OH is unique due to the presence of the 2,4-diaminobutyric acid moiety, which provides distinct properties in peptide synthesis. The combination of trityl and Fmoc protecting groups allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.
Eigenschaften
Molekularformel |
C38H34N2O4 |
|---|---|
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C38H34N2O4/c41-36(42)35(24-25-39-37(43)44-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35,40H,24-26H2,(H,39,43)(H,41,42)/t35-/m0/s1 |
InChI-Schlüssel |
JMFPYXLXMLDIOH-DHUJRADRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


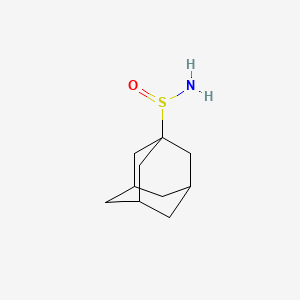
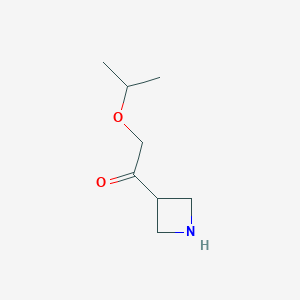
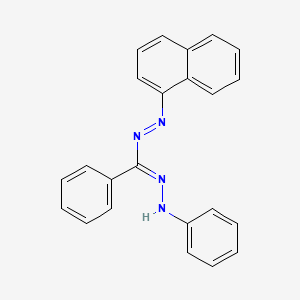
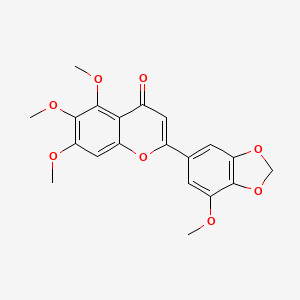
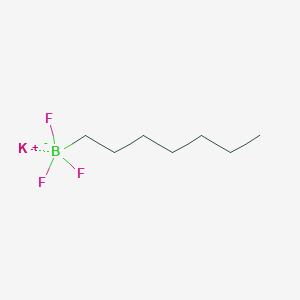
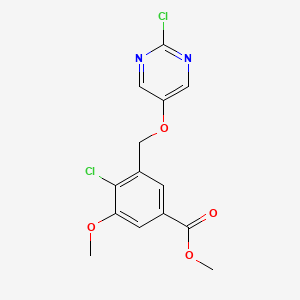
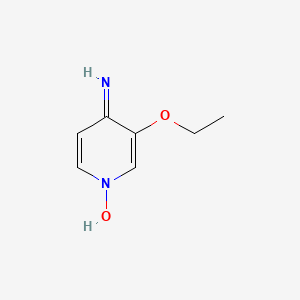
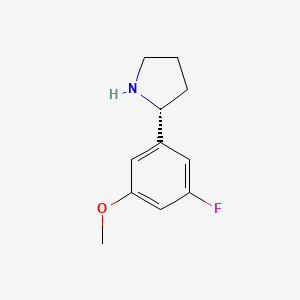

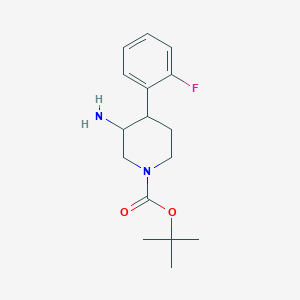
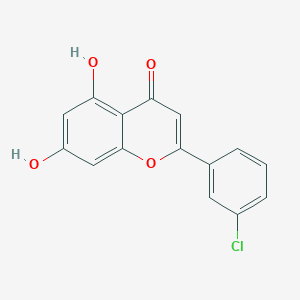
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)
